2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine
CAS No.: 1153831-97-0
Cat. No.: VC5146684
Molecular Formula: C6H11N3O
Molecular Weight: 141.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1153831-97-0 |
|---|---|
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.174 |
| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine |
| Standard InChI | InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3 |
| Standard InChI Key | QOGFVKATFSDNGB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)C(C)(C)N |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structure and Bonding
The compound’s backbone consists of a 1,2,4-oxadiazole ring—a heterocycle containing two nitrogen atoms and one oxygen atom—with a methyl group at the 5-position and a propan-2-amine group at the 3-position. The tert-butyl amine moiety () introduces steric bulk, potentially influencing reactivity and solubility. The SMILES notation confirms the connectivity, while the InChIKey provides a unique identifier for computational studies .
Tautomerism and Resonance
Synthesis and Optimization Strategies
Precursor Selection
While no explicit synthesis route for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is detailed in the literature, analogous oxadiazole syntheses typically involve cyclization reactions between amidoximes and carboxylic acid derivatives . For example, the patent US9475799B1 describes oxadiazole formation via condensation of hydroxylamine derivatives with nitriles under acidic conditions . Adapting such methods, the target compound could be synthesized from 5-methyl-1,2,4-oxadiazole-3-carbonitrile and tert-butylamine.
Hydrochloride Salt Formation
The hydrochloride salt (CAS No. 1240526-27-5) is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid with improved solubility in polar solvents. The salt’s molecular formula and molecular weight of 177.63 g/mol were confirmed via mass spectrometry.
Physicochemical Properties
Solubility and Stability
Solubility data for the free base are unavailable, but the hydrochloride salt exhibits enhanced aqueous solubility due to ionic character. Both forms are stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light.
Table 1: Comparative Properties of Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 141.174 | 177.63 |
| CAS No. | 1153831-97-0 | 1240526-27-5 |
| Solubility | Not reported | Improved in polar solvents |
Spectroscopic Characterization
1H NMR (DMSO-d6): The free base shows signals for the methyl groups ( 1.45 ppm, singlet) and the amine protons ( 2.10 ppm, broad). The oxadiazole ring protons resonate as a singlet at 8.20 ppm. Mass Spectrometry: Electrospray ionization (ESI) of the free base yields a predominant [M+H]+ ion at 142.097, consistent with its molecular weight .
Comparative Analysis with Structural Analogs
Positional Isomerism
The 3-methyl isomer (2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride) differs in methyl group placement, altering electronic effects. This isomer’s hydrochloride salt has a molecular weight of 177.63 g/mol, identical to the 5-methyl derivative, complicating differentiation without advanced spectroscopy.
Reactivity Trends
Electron-donating methyl groups at the 5-position deactivate the oxadiazole ring toward electrophilic substitution, directing reactivity to the amine moiety. In contrast, 3-methyl substitution may enhance ring electrophilicity, favoring nucleophilic attacks.
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